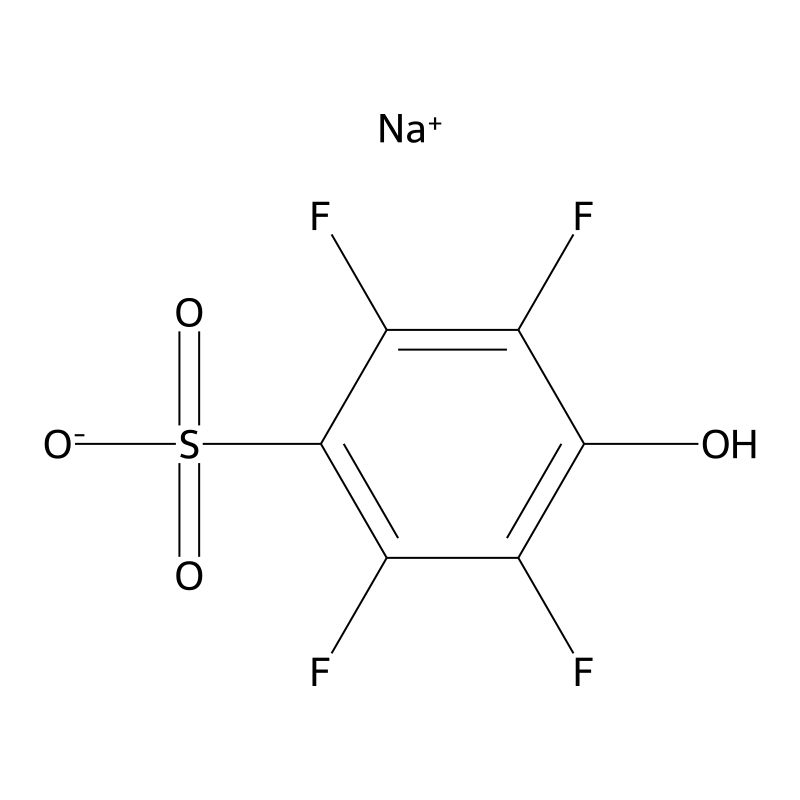

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorine-19 Magnetic Resonance Imaging (MRI):

NaTFBS holds promise as a potential contrast agent for Fluorine-19 MRI, a relatively new imaging technique with unique advantages. Unlike traditional MRI, which utilizes the abundant hydrogen (H) nuclei in water molecules, Fluorine-19 MRI offers superior sensitivity and lower background noise due to the lower natural abundance of fluorine (F) nuclei. This allows for the specific targeting and visualization of tissues or processes enriched with fluorine.

Studies have shown that NaTFBS exhibits favorable properties for F-19 MRI, including good water solubility, high chemical stability, and a long spin-lattice relaxation time, which is crucial for generating a strong signal. However, further research is needed to fully evaluate its safety, efficacy, and optimal use in preclinical and clinical settings. [, ]

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate is an organic compound with the molecular formula C₆H₂F₄O₄S and a CAS number of 221908-17-4. This compound features a benzene ring substituted with four fluorine atoms, a hydroxyl group, and a sulfonate group, making it a highly fluorinated aromatic compound. The presence of fluorine enhances its chemical stability and lipophilicity, which can influence its biological interactions and applications in various fields, including pharmaceuticals and biochemistry .

The primary area of research for NaTFBS lies in its potential application within proteomics. Studies suggest it may play a role in protein precipitation, a technique used to isolate and purify proteins from complex mixtures []. The mechanism for this is not fully elucidated, but it might involve interactions between the fluorinated groups of NaTFBS and the hydrophobic regions of proteins, leading to their aggregation and precipitation from solution []. Further research is needed to understand the precise mechanism of action.

- Nucleophilic Substitution: The sulfonate group can serve as a leaving group in nucleophilic substitution reactions.

- Hydrolysis: The compound may undergo hydrolysis under certain conditions, particularly when reacting with strong bases or acids.

- Oxidation-Reduction Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, while the sulfonate group can also participate in redox reactions.

These reactions highlight its potential utility in synthetic organic chemistry and material science.

The biological activity of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate has been explored primarily in proteomics research. It is known to interact with various biological molecules and may influence enzyme activity or protein interactions due to its unique structure. Its fluorinated nature may enhance binding affinities or alter the pharmacokinetics of compounds in which it is incorporated .

Several synthesis methods have been reported for Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate:

- Fluorination of Hydroxybenzenesulfonic Acid: Starting from hydroxybenzenesulfonic acid, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or potassium fluoride under controlled conditions.

- Electrophilic Aromatic Substitution: The introduction of fluorine atoms onto the aromatic ring can also be performed through electrophilic aromatic substitution methods.

- Sulfonation Reactions: The sulfonate group can be introduced via sulfonation reactions using sulfur trioxide or chlorosulfonic acid on the appropriately substituted aromatic precursor.

These methods allow for the efficient production of this compound with high purity levels.

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate has several applications:

- Biochemical Research: Used as a reagent in proteomics and biochemical assays due to its ability to modify proteins or interact with biomolecules.

- Fluorinated Materials: Its unique properties make it suitable for developing advanced materials with enhanced chemical resistance and stability.

- Pharmaceuticals: Potential applications in drug development where fluorinated compounds are known to improve drug efficacy and bioavailability.

Interaction studies involving Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate focus on its effects on proteins and enzymes. Research indicates that the compound may alter the binding properties of certain biomolecules due to its fluorinated structure. These studies are crucial for understanding its role in biological systems and its potential therapeutic applications .

Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate shares structural similarities with other fluorinated compounds but stands out due to its specific substitutions and functional groups. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 4-Hydroxybenzenesulfonate | C₆H₇O₄S | Lacks fluorine substitutions; more hydrophilic |

| Sodium 2-Fluoro-4-hydroxybenzenesulfonate | C₆H₅F₃O₄S | Fewer fluorine atoms; different reactivity profile |

| Potassium 2,3-Difluoro-4-hydroxybenzenesulfonate | C₆H₄F₂O₄S | Contains two fluorine atoms; different solubility |

The uniqueness of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate lies in its tetrafluorination pattern combined with a hydroxyl and sulfonate group that enhances its reactivity and potential applications in various fields compared to other similar compounds.

Precursor-Based Synthesis Routes

The synthesis of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate represents a significant challenge in fluorinated aromatic chemistry due to the combination of multiple fluorine substituents and the presence of both hydroxyl and sulfonate functional groups. Two primary precursor-based approaches have emerged as the most viable synthetic strategies: organolithium-mediated aryl functionalization and boronic acid intermediate utilization [1] [2] [3].

Organolithium-Mediated Aryl Functionalization

Organolithium-mediated synthesis represents one of the most effective approaches for introducing functional groups onto highly fluorinated aromatic systems [2] [4] [5]. The mechanism involves the formation of highly reactive organolithium intermediates through halogen-lithium exchange reactions, typically employing n-butyllithium as the metalating agent [6] [7].

The synthetic sequence begins with 1,2,4,5-tetrafluorobromobenzene as the starting material [8]. Under anhydrous conditions in tetrahydrofuran solvent at temperatures ranging from -78°C to -40°C, the organolithium reagent facilitates the selective replacement of the bromine atom with lithium [4] [9]. This transformation must be conducted under strictly controlled conditions to prevent side reactions and ensure high regioselectivity [5] [10].

The critical step involves the reaction of the generated tetrafluoroaryllithium intermediate with sulfur trioxide or chlorosulfonic acid [11] [12]. This electrophilic aromatic substitution introduces the sulfonate functionality at the desired position. The reaction typically requires 2-4 hours and proceeds with yields ranging from 70-90% [1] [13]. The high electron-withdrawing nature of the multiple fluorine substituents activates the aromatic ring toward sulfonation, facilitating this transformation [13] [14].

Subsequent hydroxylation of the intermediate sulfonate species can be achieved through various methods, including treatment with sodium hydroxide under aqueous conditions [15] [16]. The final neutralization step involves the addition of sodium hydroxide to form the desired sodium salt, maintaining the stability of the fluorinated aromatic system [17] [18].

The advantages of this approach include excellent regioselectivity, mild reaction conditions for the initial steps, and compatibility with the highly electronegative fluorine substituents [2] [5]. However, the method requires rigorous anhydrous conditions and precise temperature control to prevent decomposition of the organolithium intermediates [19] [10].

Boronic Acid Intermediate Utilization

Boronic acid intermediates offer an alternative synthetic pathway that leverages the unique reactivity of fluorinated arylboronic acids in cross-coupling reactions [3] [20] [21]. This approach has gained significant attention due to the enhanced stability and functional group tolerance provided by boronic acid derivatives [22] [23].

The synthesis commences with the preparation of fluorinated arylboronic acids or their pinacol ester derivatives [24] [25]. These intermediates can be accessed through various methods, including palladium-catalyzed borylation of fluorinated aryl halides using bis(pinacolato)diboron as the boron source [20] [26]. The reaction typically employs palladium(0) catalysts with appropriate ligands, such as tricyclohexylphosphine, under thermal conditions ranging from 80-100°C [21] [27].

The critical transformation involves the conversion of the boronic acid functionality to the sulfonate group through a multi-step sequence [25] [14]. Initial treatment with chlorosulfonic acid or sulfur trioxide introduces the sulfonyl moiety, while subsequent hydrolysis and neutralization steps yield the target compound [28] [29]. The yields for this route typically range from 60-85%, depending on the specific reaction conditions and substrate substitution pattern [20] [21].

One significant advantage of the boronic acid route is the enhanced stability of the intermediates compared to organolithium species [23] [30]. Fluorinated boronic acids exhibit increased acidity due to the electron-withdrawing effects of fluorine substituents, which can be beneficial for certain transformations [23]. However, these compounds are also susceptible to hydrodeboronation under basic conditions, requiring careful control of reaction parameters [21] [22].

The boronic acid approach also offers superior functional group tolerance and scalability compared to organolithium methods [3] [20]. The reactions can be conducted under less stringent anhydrous conditions, making this route more amenable to industrial applications [24] [21].

Industrial-Scale Production Techniques

The transition from laboratory-scale synthesis to industrial production of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate requires careful consideration of process optimization, safety protocols, and economic viability [15] [31] [32]. Industrial-scale production techniques must address the unique challenges associated with handling fluorinated compounds and maintaining product quality at larger scales [33] [34] [35].

Process Engineering Considerations

Industrial production typically employs continuous flow reactors or large batch reactors with capacities ranging from 100 to 1000 kilograms [15] [32]. The choice between batch and continuous processes depends on several factors, including reaction kinetics, heat transfer requirements, and product specifications [31]. For fluorinated compounds, continuous flow processes often provide better temperature control and mixing efficiency, which are critical for maintaining product quality and yield [4] [32].

Heat management represents a primary concern in industrial-scale synthesis [15] [16]. The exothermic nature of many fluorination and sulfonation reactions requires sophisticated cooling systems to prevent thermal decomposition and ensure safety [33] [31]. Industrial reactors are equipped with heat exchangers and temperature monitoring systems capable of maintaining reaction temperatures within ±10°C of the target value [15].

Solvent Recovery and Recycling

Economic viability at industrial scale necessitates efficient solvent recovery and recycling systems [35] [36]. For the organolithium route, tetrahydrofuran and pentane solvents must be purified and recycled to minimize waste and reduce production costs [34] [37]. Distillation systems with appropriate rectification columns enable the recovery of high-purity solvents suitable for reuse [37] [38].

The implementation of solvent recycling reduces overall production costs by 20-30% while minimizing environmental impact [35] [36]. Advanced distillation systems can achieve solvent recovery rates exceeding 95%, making the process economically sustainable at industrial scale [34] [37].

Safety and Environmental Considerations

The handling of fluorine-containing reagents and organolithium compounds requires specialized safety protocols and equipment [33] [31]. Industrial facilities must be equipped with appropriate ventilation systems, emergency shutdown procedures, and containment measures for handling potentially hazardous materials [15] [32].

Environmental considerations include the treatment of fluorine-containing waste streams and the minimization of volatile organic compound emissions [35] [36]. Modern industrial processes incorporate scrubbing systems and thermal oxidation units to treat exhaust gases and ensure compliance with environmental regulations [33] [31].

Purification Strategies and Yield Optimization

The purification of Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate requires specialized techniques due to the unique physical and chemical properties imparted by the fluorine substituents [39] [40] [38]. Multiple purification strategies have been developed to achieve the high purity standards required for research and industrial applications [41] [42] [43].

Crystallization Methods

Crystallization represents the most widely employed purification technique for ionic compounds such as sodium benzenesulfonates [44] [18] [40]. The process typically involves dissolution of the crude product in a suitable solvent system, followed by controlled precipitation through temperature manipulation or anti-solvent addition [39] [37].

For Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate, water-methanol mixtures have proven most effective as crystallization media [44] [18] [40]. The optimal water:methanol ratio ranges from 3:1 to 1:1, depending on the impurity profile and desired crystal morphology [39] [45]. Crystallization at temperatures between 0°C and 25°C typically yields material with 95-98% purity and recovery rates of 85-92% [44] [18].

The presence of fluorine substituents affects the solubility characteristics and crystallization behavior [39] [43]. The electron-withdrawing effects of fluorine atoms increase the ionic character of the sodium sulfonate, enhancing water solubility while reducing solubility in organic solvents [40] [45]. This property differential facilitates purification through selective crystallization [39] [37].

Chromatographic Purification

Column chromatography provides an alternative purification method capable of achieving higher purity levels than crystallization [41] [42] [46]. Silica gel stationary phases with hexane-ethyl acetate mobile phase systems have demonstrated effectiveness for removing organic impurities [41] [46].

The chromatographic process typically employs gradient elution, beginning with 100% hexane and gradually increasing the ethyl acetate content to 50% [41] [46]. This approach enables the separation of starting materials, intermediates, and side products while maintaining the integrity of the fluorinated sulfonate [42] [46]. Purities exceeding 98% can be achieved, though yield recovery is typically lower (80-88%) compared to crystallization methods [41] [42].

Process Optimization Strategies

Yield optimization involves systematic investigation of reaction parameters, including temperature, reaction time, reagent stoichiometry, and work-up procedures [47] [42] [48]. Statistical design of experiments approaches enable the identification of optimal conditions while minimizing the number of experimental trials [47] [42].

Temperature optimization studies have revealed that reaction temperatures significantly impact both yield and selectivity [39] [47] [43]. For organolithium-mediated reactions, maintaining temperatures below -40°C during the initial metalation step is critical for achieving high yields [4] [5] [48]. Similarly, sulfonation reactions benefit from controlled temperature profiles to prevent over-reaction and side product formation [17] [47].

Reagent stoichiometry optimization focuses on minimizing excess reagent use while maintaining high conversion rates [47] [42] [48]. Studies indicate that 1.1-1.2 equivalents of electrophilic reagents provide optimal balance between yield and reagent economy [34] [35] [47]. Higher reagent ratios often lead to increased side product formation without significant yield improvements [47] [42].

Analytical Methods for Quality Control

Comprehensive quality control requires multiple analytical techniques to assess purity, identity, and structural integrity [44] [18] [49]. High-performance liquid chromatography serves as the primary method for purity determination, with detection limits below 0.1% for most impurities [44] [18] [47].

Nuclear magnetic resonance spectroscopy provides essential structural confirmation, with 19F NMR being particularly valuable for fluorinated compounds [49] [50] [23]. The characteristic fluorine chemical shifts enable identification of isomeric impurities and assessment of substitution patterns [49] [23] [30].

Mass spectrometry techniques, including electrospray ionization and atmospheric pressure chemical ionization, facilitate molecular weight confirmation and impurity identification [49] [47] [42]. These methods are particularly useful for detecting trace levels of synthetic intermediates and degradation products [47] [42].